Methyl 3,5-dimethylpicolinate
Overview
Description
Methyl 3,5-dimethylpicolinate is an organic compound with the molecular formula C9H11NO2 It is a derivative of picolinic acid, where the hydrogen atoms at positions 3 and 5 on the pyridine ring are replaced by methyl groups, and the carboxylic acid group is esterified with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3,5-dimethylpicolinate can be synthesized through several methods. One common approach involves the esterification of 3,5-dimethylpyridine-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 3,5-dimethylpicolinate undergoes various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products:
Oxidation: 3,5-Dimethylpyridine-2,6-dicarboxylic acid.
Reduction: 3,5-Dimethylpyridine-2-methanol.
Substitution: 3,5-Dimethylpyridine-2-carboxamide or 3,5-dimethylpyridine-2-alkyl ether.
Scientific Research Applications
Methyl 3,5-dimethylpicolinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of methyl 3,5-dimethylpicolinate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological receptors. The ester group allows for easy modification, enabling the design of derivatives with enhanced biological activity. The pyridine ring can participate in π-π interactions and hydrogen bonding, contributing to its binding affinity to molecular targets.
Comparison with Similar Compounds
Methyl picolinate: Lacks the methyl groups at positions 3 and 5, resulting in different reactivity and biological activity.
Ethyl 3,5-dimethylpicolinate: Similar structure but with an ethyl ester group instead of a methyl ester, affecting its physical properties and reactivity.
3,5-Dimethylpyridine-2-carboxylic acid: The non-esterified form, which has different solubility and reactivity profiles.
Uniqueness: Methyl 3,5-dimethylpicolinate is unique due to the presence of both methyl groups and the ester functionality, which confer distinct chemical and physical properties. These modifications enhance its stability and reactivity, making it a valuable compound in various synthetic and research applications.
Properties
IUPAC Name |
methyl 3,5-dimethylpyridine-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-4-7(2)8(10-5-6)9(11)12-3/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAICUPFAGSALTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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